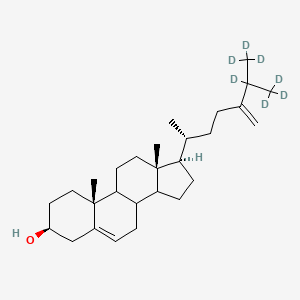
Ergosta-5,24(28)-dien-25,26,26,26,27,27,27-d7-3beta-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ergosta-5,24(28)-dien-25,26,26,26,27,27,27-d7-3beta-ol: is a deuterated derivative of ergosta-5,24(28)-dien-3beta-ol, a sterol compound Sterols are a subgroup of steroids and are important components of cell membranes, where they play a role in maintaining membrane structure and fluidity
Mechanism of Action
Target of Action
Sterols like this compound are key constituents of the plasma membrane in eukaryotic cells .
Biochemical Pathways
Ergosta-5,24(28)-dien-25,26,26,26,27,27,27-d7-3beta-ol is involved in the sterol biosynthetic pathway. It is a precursor of vitamin D4 . The biosynthesis of sterols in yeast is a complex process with multiple control steps .
Biochemical Analysis
Biochemical Properties
It is known that ergosterol, from which this compound is derived, plays a crucial role in maintaining the fluidity and integrity of fungal cell membranes
Cellular Effects
Ergosterol and its derivatives are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, similar to other sterols .
Metabolic Pathways
The metabolic pathways involving Ergosta-5,24(28)-dien-25,26,26,26,27,27,27-d7-3beta-ol are not well-characterized. It is known that ergosterol, from which this compound is derived, is involved in the ergosterol biosynthetic pathway in yeast .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ergosta-5,24(28)-dien-25,26,26,26,27,27,27-d7-3beta-ol typically involves the deuteration of ergosta-5,24(28)-dien-3beta-ol. Deuteration is the process of replacing hydrogen atoms with deuterium, a stable isotope of hydrogen. This can be achieved through various chemical reactions, often involving deuterated reagents and catalysts under specific conditions to ensure selective incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound may involve large-scale deuteration processes, utilizing advanced techniques and equipment to achieve high yields and purity. The process typically requires stringent control of reaction conditions, including temperature, pressure, and the use of specialized catalysts to facilitate the deuteration process efficiently.
Chemical Reactions Analysis
Types of Reactions
Ergosta-5,24(28)-dien-25,26,26,26,27,27,27-d7-3beta-ol can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3), often used in acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4), typically used in anhydrous solvents.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide), often used in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, reduction may yield alcohols or alkanes, and substitution may yield halogenated compounds or other derivatives.
Scientific Research Applications
Ergosta-5,24(28)-dien-25,26,26,26,27,27,27-d7-3beta-ol has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the study of sterol metabolism and deuterium-labeled compounds.
Biology: Utilized in studies of cell membrane structure and function, as well as in the investigation of sterol biosynthesis pathways.
Medicine: Explored for its potential therapeutic applications, including its role in modulating cholesterol levels and its effects on various biological processes.
Industry: Employed in the development of new materials and products, particularly in the pharmaceutical and biotechnology sectors.
Comparison with Similar Compounds
Similar Compounds
Ergosta-5,24(28)-dien-3beta-ol:
Chalinasterol: Another sterol with a similar structure, found in marine organisms.
Ostreasterol: A sterol compound with similar biological properties, also found in marine organisms.
Uniqueness
Ergosta-5,24(28)-dien-25,26,26,26,27,27,27-d7-3beta-ol is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The presence of deuterium atoms can enhance the compound’s stability and allow for more precise tracking in metabolic studies. Additionally, its unique isotopic composition makes it a valuable tool in the study of sterol biosynthesis and metabolism.
Properties
CAS No. |
209112-82-3 |
|---|---|
Molecular Formula |
C28H46O |
Molecular Weight |
405.7 g/mol |
IUPAC Name |
(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-5-methylidene-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C28H46O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h9,18,20,22-26,29H,3,7-8,10-17H2,1-2,4-6H3/t20-,22+,23+,24-,25+,26+,27+,28-/m1/s1/i1D3,2D3,18D |
InChI Key |
INDVLXYUCBVVKW-PNQHCZJJSA-N |
SMILES |
CC(C)C(=C)CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C(=C)CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)C([2H])([2H])[2H] |
Canonical SMILES |
CC(C)C(=C)CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C |
Purity |
> 95% |
tag |
Ergostanol Impurities |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



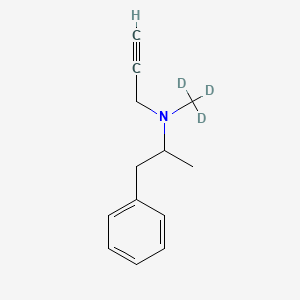

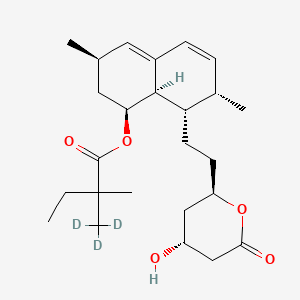
![[(1S,2S,4R,5R)-9-(trideuteriomethyl)-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate;hydrobromide](/img/structure/B602555.png)
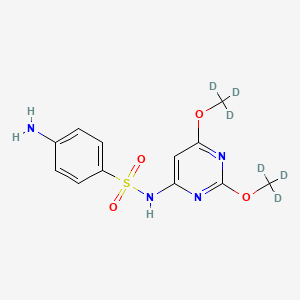
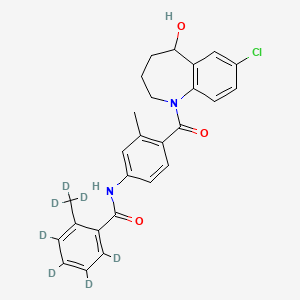
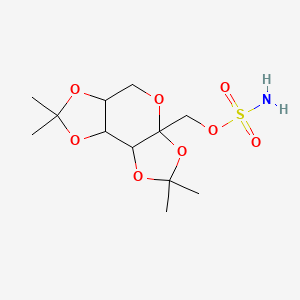
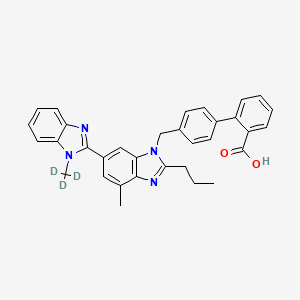
![(4R,8S,9S,11S,12R,13S)-12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6,6-bis(trideuteriomethyl)-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B602564.png)
![2-[15N]Acetamido-2-deoxy-D-[1-13C]glucose](/img/structure/B602565.png)
![N-[1,2-13C2]acetyl-D-[ul-13C6;15N]glucosamine](/img/structure/B602567.png)
